(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
CAS No.: 1448056-73-2
Cat. No.: VC5162912
Molecular Formula: C21H20FNO5S
Molecular Weight: 417.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448056-73-2 |
|---|---|
| Molecular Formula | C21H20FNO5S |
| Molecular Weight | 417.45 |
| IUPAC Name | [4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
| Standard InChI | InChI=1S/C21H20FNO5S/c1-27-18-4-2-3-14-13-19(28-20(14)18)21(24)23-11-9-17(10-12-23)29(25,26)16-7-5-15(22)6-8-16/h2-8,13,17H,9-12H2,1H3 |
| Standard InChI Key | BRPPERDBGICTHL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Synthesis
The synthesis of this compound would likely involve several steps, including:
-
Step 1: Preparation of the piperidine core with the fluorophenylsulfonyl group.
-
Step 2: Synthesis of the benzofuran moiety.
-
Step 3: Coupling of the two components to form the final compound.
This process might involve common organic reactions such as nucleophilic substitution or coupling reactions.
Potential Applications
Compounds with similar structures often have biological activities, such as antimicrobial or antiviral properties. The presence of a fluorophenylsulfonyl group might enhance the compound's ability to interact with biological targets.
Research Findings
While specific research findings on this compound are not available, studies on related compounds suggest that modifications in the chemical structure can significantly affect biological activity. For instance, changing the substituents on the benzene ring can alter antimicrobial efficacy, as seen in other sulfonamide derivatives .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Compound | Molecular Weight | Solubility | Biological Activity |
|---|---|---|---|
| Related Sulfonamides | 400-600 g/mol | Moderate in organic solvents | Antimicrobial, antiviral |
| Piperidine Derivatives | 200-400 g/mol | Variable | CNS effects, analgesic |
| Benzofuran Derivatives | 150-300 g/mol | Low in water | Antimicrobial, antifungal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume